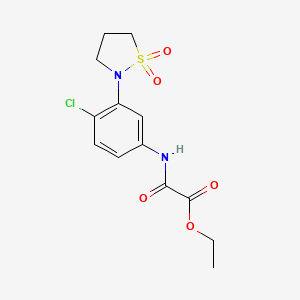
Ethyl 4-oxo-4-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-oxo-4-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butanoate, also known as EPB or EPB-41, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Synthesis and Properties
- Ethyl 4-oxo-4-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)butanoate and related compounds have been synthesized for their potential biological activities. Studies on their optical properties in different solvents like ethanol and n-hexane, using UV–Vis absorption and fluorescence spectroscopy, have demonstrated solvatochromism (Krzyżak, Śliwińska, & Malinka, 2015).
Chemical Structure Analysis
- Research involving similar compounds has focused on understanding their hydrogen bonding patterns through methods like NMR spectroscopy and X-ray crystallography. This includes studies on the strong intramolecular and intermolecular hydrogen bonding in some of these compounds (Dobbin, Hider, Rizvi, Maki, & Helm, 1993).
Application in Synthesis of Derivatives
- The compound has been used in synthesizing various derivatives. For example, efficient syntheses of related compounds like ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate have been reported, highlighting the compound's utility in generating libraries of important pyrrole systems (Dawadi & Lugtenburg, 2011).
Potential Medical Applications
- Derivatives of this compound have been explored for their potential therapeutic applications. For instance, specific derivatives have been investigated as nonpeptidic integrin inhibitors for the treatment of idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Electrochromic Applications
- Investigations into polypyrrole derivatives, including compounds related to this compound, have demonstrated electrochromic properties, such as reversible redox processes and multicolor electrochromism, highlighting their potential use in electronic applications (Yang, Lv, Hu, & Zhang, 2011).
Propiedades
IUPAC Name |
ethyl 4-oxo-4-(3-pyridin-4-yloxypyrrolidin-1-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-20-15(19)4-3-14(18)17-10-7-13(11-17)21-12-5-8-16-9-6-12/h5-6,8-9,13H,2-4,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCATJYLLBOEKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(C1)OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-benzoylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2454702.png)


![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2454705.png)
![N-(3-chlorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2454708.png)
![5-Chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2454710.png)


![2-[6-(cyclohexylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2454716.png)
![3-Benzoyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2454718.png)
![2-(3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-methylpyrimidine](/img/structure/B2454719.png)